利塞膦酸4-吡啶基异构体
描述
“(1-Hydroxy-2-(pyridin-4-yl)ethylidene)bis(phosphonic acid)” is a chemical compound that is used in various fields such as enzyme regulation, pharmaceutical toxicology, neurotransmitters, metabolites, building blocks, synthetic chemistry, and chemical biology . It is available for purchase as a high-quality reference standard for pharmaceutical testing .
科学研究应用
骨质疏松症治疗
利塞膦酸是一种吡啶基双膦酸盐,已被证明对治疗和预防绝经后和糖皮质激素引起的骨质疏松症有效且耐受性良好 . 它在 6 个月内显着降低了临床椎骨骨折发生率 .
非椎骨骨折预防
利塞膦酸已被发现能显着降低 6 个月内骨质疏松症相关非椎骨骨折的发生率 . 与对照组相比,1 年后非椎骨骨折发生率降低了 74%,3 年后发生率降低了 59% .
佩吉特病管理
利塞膦酸用于预防或治疗佩吉特病,这种疾病会导致骨骼异常破坏和再生,从而导致畸形 .
纳米海绵制剂
利塞膦酸钠的生物利用度通过纳米海绵制剂得到了提高 . 这些纳米海绵是使用改进的准乳化溶剂扩散技术开发的 . 优化后的制剂的 zeta 电位为 -35.4 mV,粒径为 155.8±2.17 nm,包封率为 67.27±1.05% .
体外药物释放
体外释放研究的结果表明,在最初的两个小时内出现爆发式释放,然后在接下来的 24 小时内逐渐持续释放 . 这表明利塞膦酸可用于控制药物释放应用。
稳定性研究
使用扫描电子显微镜进行的稳定性研究显示,分离的球形颗粒表面多孔,没有聚集 . 粒径、包封率和体外释放没有明显改变,表明纳米海绵制剂的稳定性 .
安全和危害
作用机制
Target of Action
Risedronate 4-pyridinyl isomer, also known as NE-58043, primarily targets osteoclasts , the cells responsible for bone resorption . Osteoclasts play a crucial role in maintaining bone health by breaking down bone tissue, a process that is balanced by the formation of new bone by osteoblasts .
Mode of Action
Risedronate 4-pyridinyl isomer functions by binding to bone hydroxyapatite , which is abundant in the skeletal system . This binding inhibits the activity of osteoclasts, thereby reducing bone resorption . When bone resorption occurs, it causes local acidification, which releases the risedronic acid that is then taken into osteoclasts by fluid-phase endocytosis .
Biochemical Pathways
The primary biochemical pathway affected by Risedronate 4-pyridinyl isomer is the bone remodeling cycle . By inhibiting osteoclast-mediated bone resorption, the compound disrupts this cycle, leading to an overall decrease in bone turnover .
Pharmacokinetics
The pharmacokinetics of Risedronate 4-pyridinyl isomer involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the absolute bioavailability of risedronate is approximately 0.62% . Following intravenous administration, renal clearance accounted for 87% of total clearance, with 65% of the dose excreted within 24 hours and 85% of the dose excreted within four weeks . The rate and extent of absorption from the two formulations were bioequivalent .
Result of Action
The inhibition of osteoclast activity by Risedronate 4-pyridinyl isomer leads to a decrease in bone resorption, which can help in the treatment of conditions like osteoporosis and Paget’s disease . This results in an increase in bone mineral density and a reduction in the risk of fractures .
属性
IUPAC Name |
(1-hydroxy-1-phosphono-2-pyridin-4-ylethyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)5-6-1-3-8-4-2-6/h1-4,9H,5H2,(H2,10,11,12)(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHKKFUMEGWCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105462-25-7 | |
Record name | NE-58043 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NE-58043 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/960006OI1S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。